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molecular formula C7H5F2NO3 B8645123 6-(Difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

6-(Difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No. B8645123
M. Wt: 189.12 g/mol
InChI Key: KKCJEPUTQWNBCU-UHFFFAOYSA-N
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Patent
US09102623B2

Procedure details

7.4 g (36.4 mmol) of methyl 6-(difluoromethyl)-2-oxo-1,2-dihydropyridine-3-carboxylate were dissolved in 100 ml of methanol, and a solution of 1.3 g (54.6 mmol) of lithium hydroxide in 50 ml of water was added. After two hours of heating under reflux, the mixture was concentrated to a volume of about 50 ml and the solution was washed with dichloromethane. The aqueous phase was then acidified with 2N hydrochloric acid and extracted with ethyl acetate. Drying and concentration of the extract gave 5.6 g (82% of theory) of a brownish powder.
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:14])[C:3]1[NH:8][C:7](=[O:9])[C:6]([C:10]([O:12]C)=[O:11])=[CH:5][CH:4]=1.[OH-].[Li+]>CO.O>[F:14][CH:2]([F:1])[C:3]1[NH:8][C:7](=[O:9])[C:6]([C:10]([OH:12])=[O:11])=[CH:5][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
7.4 g
Type
reactant
Smiles
FC(C1=CC=C(C(N1)=O)C(=O)OC)F
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.3 g
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After two hours of heating
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated to a volume of about 50 ml
WASH
Type
WASH
Details
the solution was washed with dichloromethane
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
Drying
CUSTOM
Type
CUSTOM
Details
concentration of the extract gave 5.6 g (82% of theory) of a brownish powder

Outcomes

Product
Name
Type
Smiles
FC(C1=CC=C(C(N1)=O)C(=O)O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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